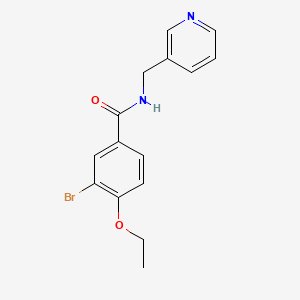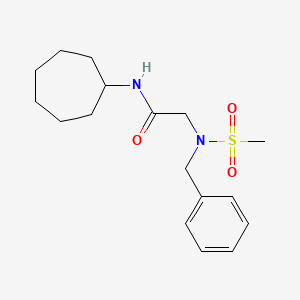
4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazinecarbothioamide derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act by modulating the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It is also believed to have an effect on the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate the levels of prostaglandins and cytokines. It has also been shown to have anticonvulsant effects, which may be due to its ability to modulate the levels of GABA in the brain. In addition, this compound has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the levels of serotonin, dopamine, and norepinephrine in the brain.
実験室実験の利点と制限
One of the advantages of using 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in various studies and may have the potential to be developed into a new drug. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The multi-step process involved in synthesizing this compound can be time-consuming and expensive.
将来の方向性
There are several future directions that can be explored with regard to 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide. One area of research could focus on the development of new drugs based on this compound. Another area of research could focus on the optimization of the synthesis method to make it more efficient and cost-effective. In addition, further studies could be conducted to explore the mechanism of action of this compound and its potential therapeutic applications in various diseases and conditions.
合成法
The synthesis of 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-acetylphenylhydrazine with 3-methoxybenzaldehyde to form 4-(4-acetylphenyl)-N-(3-methoxyphenyl) hydrazinecarbothioamide. This intermediate product is then reacted with piperazine to form the final product, 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide.
科学的研究の応用
4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, this compound has shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
特性
IUPAC Name |
4-(4-acetylphenyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15(24)16-6-8-18(9-7-16)22-10-12-23(13-11-22)20(26)21-17-4-3-5-19(14-17)25-2/h3-9,14H,10-13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHWQZWHDYJZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylphenyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5703049.png)
![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)


![isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B5703094.png)


![N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide](/img/structure/B5703120.png)
![2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5703127.png)
![ethyl (2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5703139.png)

![2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5703150.png)
